molecular formula C17H12N2O3 B1421974 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1228553-14-7

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1421974
CAS No.: 1228553-14-7
M. Wt: 292.29 g/mol
InChI Key: KVSJMGHNHOPSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-methyl-1,3-benzoxazole with isoindole-1,3(2H)-dione. One common method involves the use of anhydrous potassium carbonate in dry acetone as a base, followed by the addition of ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nanocatalysts and metal catalysts may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined benzoxazole and isoindole-1,3(2H)-dione structures, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-10-6-7-14-13(8-10)18-15(22-14)9-19-16(20)11-4-2-3-5-12(11)17(19)21/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSJMGHNHOPSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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